molecular formula C17H13N3O2 B5877004 N'-(2-naphthoyloxy)-4-pyridinecarboximidamide

N'-(2-naphthoyloxy)-4-pyridinecarboximidamide

Cat. No. B5877004
M. Wt: 291.30 g/mol
InChI Key: NAQYUIOGSQVZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-naphthoyloxy)-4-pyridinecarboximidamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is one of the most commonly used synthetic cannabinoids in research, and its popularity stems from its high potency and selectivity for the CB1 receptor. JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids.

Mechanism of Action

JWH-018 acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These signaling pathways ultimately lead to the physiological effects of JWH-018, including altered pain perception, motor function, and memory.
Biochemical and Physiological Effects
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is associated with reward and addiction. JWH-018 has also been shown to impair spatial memory and motor function in animal models. Additionally, JWH-018 has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using JWH-018 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the effects of synthetic cannabinoids on the central nervous system with a high degree of specificity. However, one limitation of using JWH-018 is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used only for scientific purposes and is not diverted for illicit use.

Future Directions

There are many future directions for research on JWH-018 and synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced potential for abuse. Additionally, researchers are interested in investigating the long-term effects of synthetic cannabinoids on the central nervous system, including their effects on cognitive function and addiction. Finally, there is interest in investigating the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain and neurological disorders.

Synthesis Methods

The synthesis of JWH-018 involves the reaction of 2-naphthoyl chloride with 4-pyridinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure JWH-018.

Scientific Research Applications

JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary target of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. JWH-018 has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on memory, motor function, and pain perception.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-16(13-7-9-19-10-8-13)20-22-17(21)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQYUIOGSQVZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(naphthalen-2-ylcarbonyl)oxy]pyridine-4-carboximidamide

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